![molecular formula C22H18N2O3S B2946420 N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide CAS No. 883965-78-4](/img/structure/B2946420.png)
N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide
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Overview
Description
“N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide” is a compound that falls under the category of thiophene derivatives . Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are effective in various biological and physiological functions .
Synthesis Analysis
The synthesis of thiophene derivatives involves various methods. For instance, one method involves the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine . Another method involves the reaction of thiophene-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDCI) as the coupling agent along with N, N-dimethylaminopyridine (DMAP) and Et3N as the base .Scientific Research Applications
Antimicrobial Applications
Compounds structurally related to N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide have been explored for their antimicrobial properties. Studies have synthesized series of compounds and evaluated their in vitro antibacterial and antifungal activities against various pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The structural elucidation of these compounds was achieved using IR, 1H NMR, 13C NMR, and Mass spectra, highlighting their potential as novel antimicrobial agents (Desai, Dodiya, & Shihora, 2011; Patel & Patel, 2010).
Synthesis and Biological Evaluation
Researchers have synthesized novel compounds based on the quinoline and quinazoline frameworks, examining their cytotoxic activities in various cancer cell lines and their potential as anti-inflammatory and analgesic agents. These studies involve complex chemical synthesis processes and evaluate the biological activities of the newly synthesized compounds, contributing to the understanding of their therapeutic potential (Bu, Deady, & Denny, 2000; Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Reactivity and Stability Studies
Another avenue of research involves studying the chemical reactivity and stability of quinoline derivatives. For instance, AMG 458, a compound related to the chemical structure of interest, was investigated for its ability to bind covalently to liver microsomal proteins, leading to the formation of thioether adducts. These findings have implications for the design of safer and more effective therapeutic agents by understanding the mechanisms of adduct formation and identifying strategies to mitigate these reactions (Teffera et al., 2008).
Future Directions
Thiophene and its derivatives, including “N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide”, have shown promising therapeutic properties, attracting great interest in industry and academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of action
The compound contains a thiophene and a quinoline moiety. Thiophene derivatives are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . Quinoline derivatives, on the other hand, have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Pharmacokinetics
Many heterocyclic compounds, including thiophene and quinoline derivatives, are known to have good oral bioavailability .
properties
IUPAC Name |
N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-24-17-10-4-3-9-16(17)20(25)19(14-7-5-8-15(13-14)27-2)21(24)23-22(26)18-11-6-12-28-18/h3-13H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXCDGOWKGVGAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CS3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide |
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